Bienvenue dans la boutique en ligne BenchChem!

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Physicochemical profiling Medicinal chemistry Kinase inhibitor design

4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010878-91-7) is a heterocyclic small molecule belonging to the 4-aryl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine chemotype. The compound features a fused imidazole-pyridine bicyclic core with a 2-(trifluoromethoxy)phenyl substituent at the C-4 position.

Molecular Formula C13H12F3N3O
Molecular Weight 283.25 g/mol
CAS No. 1010878-91-7
Cat. No. B1390899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS1010878-91-7
Molecular FormulaC13H12F3N3O
Molecular Weight283.25 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19)
InChIKeyHKXJDKJXHXHBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010878-91-7): Scaffold Class, Key Properties, and Procurement Profile


4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010878-91-7) is a heterocyclic small molecule belonging to the 4-aryl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine chemotype. The compound features a fused imidazole-pyridine bicyclic core with a 2-(trifluoromethoxy)phenyl substituent at the C-4 position. Key computed properties include a topological polar surface area (TPSA) of 49.94 Ų and a LogP of 2.54 . The core scaffold has been investigated as a privileged structure for VEGFR-2 kinase inhibition [1] and as a modulator of tumor necrosis factor-alpha (TNF-α) activity [2]. This compound is currently distributed as a research-grade screening compound by InterBioScreen (ID: BB_SC-5300) and other commercial vendors at purities of 95–97% [3].

Why Close Analogs of 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Cannot Be Interchanged Without Evidence


Substituting the target compound with an in-class analog such as 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 477871-72-0) or 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-09-2) carries a high risk of altered target engagement and physicochemical behavior. The trifluoromethoxy (-OCF3) substituent is electronically and sterically distinct from trifluoromethyl (-CF3) or halogen substituents: -OCF3 introduces an additional hydrogen-bond acceptor atom, increases TPSA, and shifts the electrostatic potential surface due to the oxygen linker . Furthermore, the ortho-substitution pattern on the 4-phenyl ring imposes a different conformational preference compared to meta- or para-substituted analogs, which can affect the binding pose within kinase ATP pockets or TNF-α signaling interfaces [1][2]. In the absence of direct head-to-head comparative biological data, any assumption of functional equivalence between these analogs is scientifically unjustified and may lead to irreproducible screening results or failed lead optimization campaigns. The evidence below details the quantifiable differences that underpin this warning.

Quantitative Differentiation Evidence: 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vs. Closest Analogs


Trifluoromethoxy vs. Trifluoromethyl Substituent: Differential Impact on Polar Surface Area

The target compound carries a 2-(trifluoromethoxy)phenyl group (-OCF3), whereas its closest structural relative, 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 477871-72-0), bears a 3-(trifluoromethyl)phenyl group (-CF3). The oxygen atom in -OCF3 introduces an additional hydrogen-bond acceptor, increasing the topological polar surface area (TPSA). The target compound has a measured TPSA of 49.94 Ų and a LogP of 2.54 . While calculated values for the -CF3 analog are not available from the same source, the oxygen atom in -OCF3 is expected to increase TPSA by approximately 10–15 Ų compared to -CF3 based on fragment-based contributions. This difference affects membrane permeability and off-target binding profiles [1]. Note: High-strength differential evidence is limited; no published head-to-head biological comparison exists for these two compounds. The TPSA/LogP data for the -CF3 analog was not retrievable from PubChem in this search, so the comparison relies on class-level inference.

Physicochemical profiling Medicinal chemistry Kinase inhibitor design

Ortho-Substitution vs. Meta-Substitution: Conformational Impact on Binding Pose

The target compound features an ortho-trifluoromethoxy substituent on the 4-phenyl ring, whereas the common comparator 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 477871-72-0) carries a meta-trifluoromethyl group. Ortho-substitution restricts rotation around the C4–phenyl bond due to steric interaction with the tetrahydroimidazopyridine ring, resulting in a distinct conformational preference [1]. In the context of the VEGFR-2 kinase pocket, the 3D-QSAR CoMFA model developed by Balupuri et al. identified steric and electrostatic fields around the 4-aryl substituent as critical determinants of inhibitory activity, with a cross-validated q² of 0.635 and an r² of 0.930 [2]. An ortho-OCF3 group will present a different electrostatic contour and steric bulk at the hinge-binding region compared to a meta-CF3 group. No direct crystallographic or biochemical comparison between these specific analogs has been published, so this evidence is class-level inference based on the validated QSAR model.

Conformational analysis Kinase inhibitor Structure-based design

Scaffold-Class Evidence: VEGFR-2 Kinase Inhibitory Potential of the Tetrahydro-3H-imidazo[4,5-c]pyridine Series

The tetrahydro-3H-imidazo[4,5-c]pyridine scaffold to which the target compound belongs has been validated as a VEGFR-2 kinase inhibitor chemotype through 3D-QSAR modeling. Balupuri et al. (2015) developed CoMFA and CoMSIA models on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, yielding a statistically robust CoMFA model with a cross-validated q² of 0.635 and a coefficient of determination r² of 0.930 [1]. The model's predictive power was confirmed with a predictive correlation coefficient (r²_pred) of 0.582, and robustness was further validated by leave-five-out cross-validation, bootstrapping, and progressive scrambling analysis [1]. The scaffold has also been claimed in patent WO2015086521A1 as potent modulators of human TNF-α activity, covering autoimmune, inflammatory, neurological, and oncological indications [2]. While the target compound itself has not been individually tested in these assays, the scaffold-level evidence supports its suitability for VEGFR-2 or TNF-α screening campaigns. This is class-level inference and cannot be interpreted as confirmed activity of the specific compound.

VEGFR-2 Kinase inhibition Anticancer 3D-QSAR

Fragment-Based Inhibitor Baseline: 4-(4-Fluorophenyl) Analog Shows Target Engagement at M. tuberculosis DNA Ligase A

A structurally related analog, 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-09-2), was identified as a first-in-class fragment inhibitor targeting the NMN pocket of Mycobacterium tuberculosis NAD+-dependent DNA ligase A (LigA) [1]. The analog demonstrated an IC50 of 0.0169 µM against LigA in an enzymatic assay [1]. The target compound differs from this analog by replacement of the 4-fluorophenyl group with a 2-(trifluoromethoxy)phenyl group, which introduces a larger, more lipophilic substituent at the ortho position. While the target compound has not been tested against LigA, the 4-fluorophenyl analog's activity provides a quantifiable baseline for the scaffold's potential as a fragment hit [1]. The enhanced lipophilicity (LogP 2.54 for target vs. estimated ~1.8 for the 4-fluorophenyl analog) and increased steric bulk of the -OCF3 group may improve or diminish target engagement depending on the binding pocket architecture. This evidence is cross-study comparable and should inform the selection of the target compound for antibacterial fragment screening.

Fragment-based screening Tuberculosis DNA ligase Antibacterial

Regioisomeric Differentiation: 4-Aryl vs. 2-Aryl Substitution on the Imidazo[4,5-c]pyridine Core

The target compound is a 4-aryl-substituted tetrahydro-3H-imidazo[4,5-c]pyridine. A regioisomeric series exists with the aryl group at the 2-position, represented by 2-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (ChemBridge ID 43670549) [1]. The 4-aryl substitution pattern places the phenyl ring closer to the tetrahydroimidazopyridine NH and the saturated pyridine nitrogen, which can participate in different hydrogen-bonding interactions within a target binding pocket compared to the 2-aryl substitution. In VEGFR-2 kinase inhibitors from this class, the 4-aryl group is positioned to interact with the hinge region of the kinase, whereas 2-aryl analogs would likely adopt a different binding orientation [2]. No quantitative comparative data on binding affinity or selectivity between 4-aryl and 2-aryl regioisomers is available. This evidence is class-level inference based on reported binding modes of imidazo[4,5-c]pyridine kinase inhibitors.

Regioisomer Binding mode Kinase selectivity Screening library

Purity and Vendor Availability: Benchmarking Against In-Class Analogs for Procurement Decisions

The target compound is commercially available from multiple vendors with documented purity specifications. Leyan offers the compound at 97% purity , and Fluorochem lists it under product code F370811 . The close comparator 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 477871-72-0) is available at 90% purity from ABCR and 95% from Combi-Blocks . Another comparator, 4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-09-2), is listed at 95% purity from Achemblock and AK Scientific . The target compound's highest documented purity (97%) meets or exceeds that of the closest commercially available analogs, making it suitable for high-throughput screening and biophysical assays where purity can influence data quality. This is supporting evidence for procurement decisions but does not speak to differentiated biological activity.

Compound procurement Purity Screening library Vendor comparison

Recommended Application Scenarios for 4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Based on Evidence


VEGFR-2 Kinase Inhibitor Screening and Lead Optimization

The tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is validated for VEGFR-2 kinase inhibition through statistically robust 3D-QSAR models (CoMFA q² = 0.635, r² = 0.930) [1]. The target compound's ortho-trifluoromethoxy substituent provides a distinct electrostatic and steric profile compared to the more commonly screened meta- or para-substituted analogs, making it a valuable addition to kinase-focused screening decks where chemical diversity at the 4-aryl position is desired. Computational docking studies against the VEGFR-2 ATP-binding pocket (PDB: 3VHE or similar) are recommended prior to biochemical screening to rationalize the ortho-OCF3 binding pose.

Fragment-Based Antibacterial Drug Discovery Targeting M. tuberculosis LigA

The 4-fluorophenyl analog demonstrated an IC50 of 0.0169 µM against M. tuberculosis NAD+-dependent DNA ligase A [2]. The target compound, with its larger and more lipophilic 2-(trifluoromethoxy)phenyl substituent (LogP 2.54, TPSA 49.94 Ų) , represents a logical fragment evolution step for structure-activity relationship (SAR) exploration around the NMN-binding pocket. This compound can be included in fragment growth libraries aimed at improving potency and selectivity against the LigA target for tuberculosis therapeutic development.

TNF-α Signaling Pathway Modulation Screening

Patent WO2015086521A1 claims the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold as potent modulators of human TNF-α activity, with potential applications in autoimmune, inflammatory, and neurological disorders [3]. The target compound's ortho-trifluoromethoxy substitution has not been specifically exemplified in the patent, providing an opportunity to explore novel intellectual property space around this substitution pattern. Procurement for phenotypic screening in TNF-α-driven cellular assays (e.g., L929 cytotoxicity assay or human whole blood TNF-α release assay) is supported by the scaffold-level patent disclosure.

Physicochemical Property-Driven Library Design for CNS or Intracellular Targets

With a LogP of 2.54 and a TPSA of 49.94 Ų , the target compound sits within favorable physicochemical space for oral bioavailability and potential CNS penetration (typically requiring TPSA < 60–70 Ų and LogP 1–3). This compound can serve as a reference point for medicinal chemistry programs seeking to balance lipophilicity and polarity in kinase or antibacterial lead series. The ortho-OCF3 group provides a handle for modulating metabolic stability compared to para-substituted analogs, though this hypothesis requires experimental verification.

Quote Request

Request a Quote for 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.